

# The Role of Involucrin in Keratinocyte Differentiation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Involucrin*

Cat. No.: B12380792

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Involucrin** is a critical protein in the terminal differentiation of keratinocytes, the primary cell type of the epidermis. This guide provides an in-depth examination of **involucrin**'s function, structure, and regulation, with a focus on its pivotal role in the formation of the cornified envelope, a specialized structure essential for skin barrier function. We will explore the molecular mechanisms that govern **involucrin** expression and its cross-linking into the cornified envelope, as well as its altered expression in various skin pathologies. This document consolidates key quantitative data, outlines experimental methodologies for studying **involucrin**, and presents signaling pathways and experimental workflows through detailed diagrams.

## Introduction: The Epidermal Barrier and the Cornified Envelope

The epidermis, the outermost layer of the skin, serves as a crucial barrier against environmental insults, pathogens, and water loss. This barrier function is primarily attributed to the stratum corneum, the final product of a complex and highly regulated process of keratinocyte terminal differentiation. A key component of the stratum corneum is the cornified envelope (CE), a highly insoluble and robust structure that replaces the plasma membrane of terminally differentiated keratinocytes, known as corneocytes.<sup>[1]</sup> The CE is formed by the

extensive cross-linking of various structural proteins, and among the first to be incorporated is **involucrin**.<sup>[1][2]</sup>

**Involucrin**, a soluble cytosolic protein, is synthesized in the spinous layer of the epidermis and serves as a scaffold protein for CE assembly.<sup>[3][4]</sup> As keratinocytes move towards the granular layer, the enzyme transglutaminase 1, activated by an influx of calcium, catalyzes the formation of isopeptide bonds between glutamine residues on **involucrin** and lysine residues on other CE precursor proteins.<sup>[1]</sup> This cross-linking process results in the formation of a resilient, protective envelope around the corneocyte.

## Involucrin: Structure and Function

### Molecular Structure

Human **involucrin** is a ~68 kDa protein encoded by the IVL gene, located on chromosome 1q21 in a region known as the epidermal differentiation complex, which houses a cluster of genes involved in late-stage keratinocyte differentiation.<sup>[1][5]</sup> The protein has a distinctive structure, characterized as an extended, flexible rod-shaped molecule.<sup>[6]</sup> This structure consists of two main domains:

- A conserved N-terminal region: This region is crucial for the protein's integration into the CE scaffold.
- A C-terminal region with tandem repeats: This larger domain is composed of multiple glutamine-rich tandem repeats. These glutamine residues are the primary substrates for transglutaminase, enabling the extensive cross-linking of **involucrin** to other CE components.<sup>[3][7]</sup>

The elongated shape of **involucrin** is thought to be ideal for its function as an intermolecular cross-bridge, allowing it to connect with other proteins that may be separated by significant distances within the forming CE.<sup>[6]</sup>

### Function in Cornified Envelope Formation

**Involucrin**'s primary function is to act as a foundational scaffold protein in the assembly of the cornified envelope.<sup>[1][8]</sup> It is one of the earliest proteins to be cross-linked by transglutaminase 1 to the inner surface of the plasma membrane.<sup>[8]</sup> Subsequently, other proteins, including

loricrin, small proline-rich proteins (SPRRs), envoplakin, and periplakin, are cross-linked to the **involucrin** scaffold, progressively strengthening and maturing the CE.[2][3] This process is essential for the mechanical resilience and barrier integrity of the stratum corneum.[1]

## Quantitative Data on Involucrin Expression

The expression of **involucrin** is tightly regulated during keratinocyte differentiation and can be altered in various skin diseases.

| Condition                                         | Involucrin Expression Level                                                                                                                                                                 | Reference  |
|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Normal Human Epidermis                            | Present in the upper spinous and granular layers.<br>Constitutes approximately 25% of the living epidermis labeling.                                                                        | [3][9][10] |
| Psoriasis                                         | Increased expression and premature onset of CE formation. Involucrin is detected in the stratum spinosum, whereas in normal skin it is restricted to the granular and upper spinous layers. | [11][12]   |
| Lamellar Ichthyosis                               | Decreased expression.                                                                                                                                                                       | [3]        |
| Hailey-Hailey Disease                             | Decreased protein levels due to increased mRNA degradation.                                                                                                                                 | [13]       |
| Collodion Baby                                    | Increased staining (38% of living epidermis).                                                                                                                                               | [9]        |
| Darier's Disease                                  | Increased staining (49% of living epidermis).                                                                                                                                               | [9]        |
| Flegel's Disease                                  | Increased staining (56% of living epidermis).                                                                                                                                               | [9]        |
| Erythrokeratoderma Variabilis                     | Increased staining (60% of living epidermis).                                                                                                                                               | [9]        |
| Epidermal Nevus with Epidermolytic Hyperkeratosis | Increased staining (45% of living epidermis).                                                                                                                                               | [9]        |
| Congenital Bullous Ichthyosiform Erythroderma     | Increased staining (58% of living epidermis).                                                                                                                                               | [9]        |

|                                                        |                                                                                                                                                                            |      |
|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------|
| Non-bullous Ichthyosiform Erythroderma                 | Increased staining (44% of living epidermis).                                                                                                                              | [9]  |
| Ichthyosis Vulgaris                                    | Normal to slightly increased staining (27% of living epidermis).                                                                                                           | [9]  |
| X-linked Ichthyosis                                    | Normal staining (25% of living epidermis).                                                                                                                                 | [9]  |
| Cultured Keratinocytes (in response to TGF- $\beta$ 1) | TGF- $\beta$ 1 release is inversely correlated with involucrin expression. High involucrin-expressing differentiated keratinocytes release lower levels of TGF- $\beta$ 1. | [14] |

## Regulation of Involucrin Expression

The expression of the **involucrin** gene (IVL) is a hallmark of keratinocyte terminal differentiation and is controlled by a complex network of signaling pathways and transcription factors.

## Key Regulatory Factors and Signaling Pathways

- Calcium: An increase in intracellular calcium concentration is a primary trigger for keratinocyte differentiation and a potent inducer of **involucrin** expression.[4]
- AP1 Transcription Factors: The activator protein 1 (AP1) family of transcription factors, including c-Jun and Fra-1, plays a critical role in driving **involucrin** gene expression by binding to specific sites in its promoter region.[5][15]
- Retinoic Acid and Glucocorticoids: Retinoic acid has been shown to decrease **involucrin** mRNA expression, while glucocorticoids like dexamethasone can enhance it.[15]
- Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Various kinases, including PKC and members of the MAPK family (ERK, JNK, p38), are involved in regulating **involucrin** expression in response to different stimuli.[12][16][17]

- Akt Signaling Pathway: The Akt signaling pathway has been identified as a positive regulator of **involucrin** expression.[18][19][20]
- Cytokines: Several cytokines can modulate **involucrin** expression. For instance, IL-4 and IL-13, which are prominent in atopic dermatitis, can suppress the expression of **involucrin**.[21] In contrast, pro-inflammatory cytokines like IL-17A, TNF- $\alpha$ , and IFN- $\gamma$  can upregulate **involucrin** expression in the context of psoriasis.[12]

## Signaling Pathway Diagrams



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways regulating **involucrin** gene expression.

## Experimental Protocols for Studying Involucrin

The study of **involucrin** function and regulation employs a variety of molecular and cellular biology techniques.

### Western Blotting for Involucrin Protein Quantification

**Principle:** This technique is used to detect and quantify the amount of **involucrin** protein in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to **involucrin**.

**Methodology:**

- Protein Extraction: Keratinocytes are lysed to release their protein content.
- Protein Quantification: The total protein concentration is determined to ensure equal loading.
- Gel Electrophoresis: Protein samples are loaded onto a polyacrylamide gel and separated by size using an electric current.
- Membrane Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to **involucrin**, followed by a secondary antibody conjugated to an enzyme that allows for detection (e.g., horseradish peroxidase).
- Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric), which is then captured and quantified.

### Quantitative Real-Time PCR (qRT-PCR) for Involucrin mRNA Expression

**Principle:** qRT-PCR is used to measure the amount of **involucrin** messenger RNA (mRNA), providing an indication of gene expression levels.

**Methodology:**

- RNA Extraction: Total RNA is isolated from keratinocytes.
- Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.
- Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the **involucrin** gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction.
- Quantification: The amount of fluorescence is measured in real-time during the PCR cycles. The cycle at which the fluorescence crosses a certain threshold is used to determine the initial amount of mRNA.

## Immunohistochemistry/Immunofluorescence for Involucrin Localization

Principle: These techniques are used to visualize the location of **involucrin** protein within tissue sections or cultured cells.

Methodology:

- Tissue/Cell Preparation: Skin biopsies are fixed, embedded in paraffin, and sectioned. Cultured cells are grown on coverslips and fixed.
- Antigen Retrieval (for paraffin sections): The tissue sections are treated to unmask the antigenic sites.
- Immunostaining: The samples are incubated with a primary antibody against **involucrin**, followed by a secondary antibody. For immunohistochemistry, the secondary antibody is linked to an enzyme that produces a colored precipitate. For immunofluorescence, it is conjugated to a fluorophore.
- Visualization: The stained samples are then visualized under a microscope.

## Luciferase Reporter Assay for Promoter Activity

**Principle:** This assay is used to study the activity of the **involucrin** gene promoter and identify regulatory elements.

**Methodology:**

- **Construct Preparation:** The **involucrin** promoter region is cloned into a plasmid upstream of a reporter gene, such as luciferase.
- **Transfection:** The plasmid is introduced into keratinocytes.
- **Cell Treatment:** The transfected cells can then be treated with various agents (e.g., cytokines, growth factors) to see how they affect promoter activity.
- **Luciferase Assay:** The cells are lysed, and the activity of the luciferase enzyme is measured by adding its substrate, luciferin, and quantifying the light produced.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mice deficient in involucrin, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Involucrin - Wikipedia [en.wikipedia.org]
- 4. Involucrin and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IVL involucrin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Biophysical characterization of involucrin reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and evolution of the human involucrin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct evidence that involucrin is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involucrin expression in keratinization disorders of the skin--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involucrin expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in involucrin immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of involucrin in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3 $\beta$  - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Involucrin expression is decreased in Hailey-Hailey keratinocytes owing to increased involucrin mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Keratinocyte differentiation inversely regulates the expression of involucrin and transforming growth factor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of involucrin gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucocorticoid receptor enhances involucrin expression of keratinocyte in a ligand-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of the human involucrin gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]
- 19. Dihydromyrcenol Modulates Involucrin Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dihydromyrcenol Modulates Involucrin Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Role of Involucrin in Keratinocyte Differentiation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12380792#involucrin-protein-function-in-keratinocyte-differentiation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)